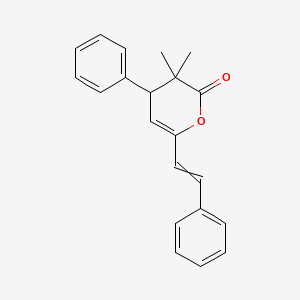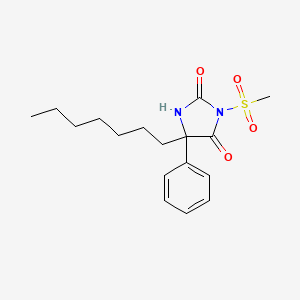
N'-(4-Fluorophenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(4-Fluorophenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea moiety substituted with a 4-fluorophenyl group, a nitro group, and a 2,4,6-trichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Fluorophenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea typically involves the reaction of 4-fluoroaniline with 2,4,6-trichlorophenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product. The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and urea formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive chemicals and the potential formation of hazardous by-products.
化学反応の分析
Types of Reactions
N’-(4-Fluorophenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
N’-(4-Fluorophenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N’-(4-Fluorophenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to alterations in cellular processes. The presence of the nitro and halogenated phenyl groups can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- N-(2,4,6-Trichlorophenyl)-N’-(trifluoroacetyl)urea
- N-(4-Fluorophenyl)-N’-(2,4,6-trichlorophenyl)urea
- N-(4-Fluorophenyl)-N-nitro-N’-(2,4,6-trichlorophenyl)urea
Uniqueness
N’-(4-Fluorophenyl)-N-nitro-N-(2,4,6-trichlorophenyl)urea is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
768388-18-7 |
|---|---|
分子式 |
C13H7Cl3FN3O3 |
分子量 |
378.6 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-1-nitro-1-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C13H7Cl3FN3O3/c14-7-5-10(15)12(11(16)6-7)19(20(22)23)13(21)18-9-3-1-8(17)2-4-9/h1-6H,(H,18,21) |
InChIキー |
SAPMFSBJIICJGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)N(C2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-1-[2-(propylamino)ethylamino]propan-2-ol](/img/structure/B14229979.png)
![6H-Thieno[3,2-b]pyrrole, 2,5,6,6-tetramethyl-](/img/structure/B14229984.png)

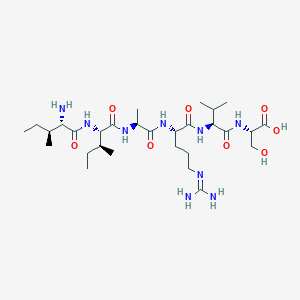
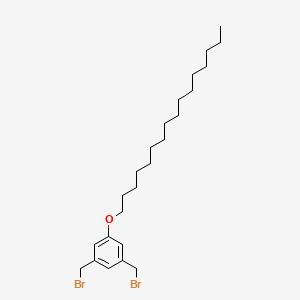
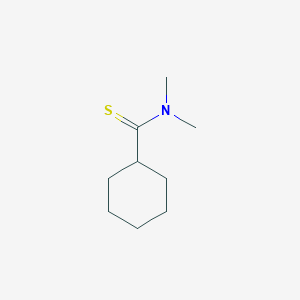
![1-Benzyl-4-[bromo(fluoro)methylidene]piperidine](/img/structure/B14230034.png)
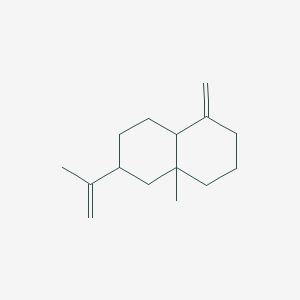
![Benzoic acid, 4-methoxy-, 2-[[(4-bromophenyl)imino]methyl]phenyl ester](/img/structure/B14230044.png)
